Product packaging for Lurasidone Metabolite 14326 D8(Cat. No.:)

Lurasidone Metabolite 14326 D8

Cat. No.: B1191697
M. Wt: 516.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lurasidone Metabolite 14326 D8 is a deuterium-labeled analog of a human metabolite of Lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression . As a stable isotope-labeled internal standard, this compound is an essential tool for quantitative bioanalysis in mass spectrometry-based assays, enabling precise and accurate measurement of metabolite concentrations in complex biological matrices. Its primary research application is in advanced pharmacokinetic and metabolism studies, facilitating a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of Lurasidone. Lurasidone is primarily metabolized in the liver by the CYP3A4 enzyme . Investigating its metabolic pathways, including the role of specific metabolites like this one, is crucial for drug development and safety profiling. The deuterium labeling provides a distinct mass shift from the non-labeled form, eliminating interference and significantly improving analytical reliability. This makes this compound invaluable for researchers in pharmaceutical and academic settings who are elucidating the mechanisms of psychiatric therapeutics, studying drug-drug interactions, or conducting toxicological assessments. The product is supplied with high chemical purity and detailed documentation to support rigorous scientific inquiry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. 1,2

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

Origin of Product

United States

Contextual Understanding of Lurasidone Metabolism and Metabolite 14326

Overview of Lurasidone (B1662784) Biotransformation Pathways

Lurasidone undergoes extensive hepatic metabolism through several key enzymatic processes. acanthusresearch.commedchemexpress.com The primary biotransformation pathways have been identified as oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. acanthusresearch.comxcessbio.comglpbio.com Additional pathways include hydroxylation of the cyclohexane (B81311) ring and a reductive cleavage of the isothiazole (B42339) ring, which is followed by S-methylation. nih.govmedchemexpress.com

This metabolic process yields a number of compounds, which are categorized based on their pharmacological activity. Lurasidone is metabolized into two principal active metabolites, identified as ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220. acanthusresearch.comglpbio.commdpi.com In total, several dozen metabolites have been identified. wikipedia.org Of the compounds circulating in the blood, the parent lurasidone accounts for approximately 11%, while its main active and inactive metabolites contribute to the remaining plasma concentration. wikipedia.org

Table 1: Major Biotransformation Pathways of Lurasidone

Pathway Description Resulting Metabolites (Examples)
Hydroxylation Addition of a hydroxyl (-OH) group to the norbornane ring structure. ID-14283, ID-14326 (Active)
Oxidative N-dealkylation Removal of an alkyl group from a nitrogen atom. ID-20219, ID-11614 (Inactive)
S-oxidation Oxidation of the sulfur atom in the isothiazole ring. Various

| Reductive Cleavage | Breaking of the isothiazole ring structure. | Various |

Identification of Cytochrome P450 Enzymes (e.g., CYP3A4) in Lurasidone Metabolism

The metabolism of lurasidone is predominantly mediated by the cytochrome P450 enzyme system, with one specific isoenzyme playing a critical role. Research has unequivocally identified CYP3A4 as the primary enzyme responsible for the biotransformation of lurasidone. xcessbio.commdpi.comdrugbank.com Consequently, the pharmacokinetics of lurasidone are significantly influenced by substances that inhibit or induce this enzyme. mdpi.com

In vitro studies have confirmed that lurasidone has negligible affinity for other CYP450 enzymes and is not a substrate for CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP2D6. xcessbio.comglpbio.com This high specificity for CYP3A4 is a defining characteristic of its metabolic profile.

Structural Characterization and Formation of Lurasidone Metabolite 14326

Lurasidone Metabolite 14326 is one of the two primary active metabolites derived from the parent drug. glpbio.comveeprho.com Its formation occurs via the hydroxylation of the norbornane ring, a key pathway in lurasidone's metabolism. veeprho.com Structurally, Metabolite 14326 is distinguished by the position of the added hydroxyl group, which is in the endo position on the norbornane ring. veeprho.com This stereospecificity differentiates it from the other major active metabolite, ID-14283, which features the hydroxyl group in the exo position. veeprho.com

While pharmacologically active, ID-14326 is considered a minor metabolite in terms of systemic exposure, constituting approximately 3% of the parent drug's exposure, compared to 25% for the major active metabolite, ID-14283. mdpi.commedchemexpress.com

The subject of this article, "Lurasidone Metabolite 14326 D8," is the deuterium-labeled analog of Metabolite 14326. nih.govwikipedia.orgsci-hub.se Deuterium (B1214612) labeling involves the replacement of hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution makes the molecule easily distinguishable by mass spectrometry. Therefore, this compound is primarily utilized as an internal standard in analytical chemistry and pharmacokinetic studies to enable precise and accurate quantification of the non-labeled metabolite in biological samples. sci-hub.se Its pharmacological activity is considered identical to that of the non-deuterated Lurasidone Metabolite 14326.

Preclinical Receptor Binding and Pharmacological Activity of Lurasidone Metabolite 14326 (in vitro/non-human in vivo)

Preclinical studies have established that Lurasidone Metabolite 14326 is pharmacologically active. xcessbio.commedchemexpress.comnih.gov Its activity profile is understood by examining its affinity for various neurotransmitter receptors, which is reported to be similar to that of the parent compound, lurasidone. Specifically, research indicates that both active metabolites, ID-14283 and ID-14326, exhibit binding affinities for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors that are comparable to lurasidone itself.

Table 2: Receptor Binding Profile of Parent Compound Lurasidone (Reference for Metabolite Activity)

Receptor Affinity (Ki, nM) Action
Dopamine D₂ 0.994 Antagonist
Serotonin 5-HT₂ₐ 0.47 Antagonist
Serotonin 5-HT₇ 0.495 Antagonist
Serotonin 5-HT₁ₐ 6.38 Partial Agonist
Adrenergic α₂C 10.8 Antagonist
Histamine H₁ Negligible N/A
Muscarinic M₁ Negligible N/A

Data sourced from DrugBank and PubChem. mdpi.commedchemexpress.com

Synthesis and Physico Analytical Characterization of Lurasidone Metabolite 14326 D8

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a critical process for generating isotopically labeled internal standards. Several strategies are employed, each with its advantages and challenges. The choice of method often depends on the target molecule's structure, the desired position of the deuterium labels, and the availability of starting materials.

Common strategies include:

Hydrogen Isotope Exchange (HIE): This is often the most direct method, involving the exchange of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterated water (D₂O), deuterated solvents, or deuterium gas (D₂). nih.gov HIE reactions can be catalyzed by acids, bases, or transition metals. The regioselectivity of the exchange is a critical aspect, and directing groups on the substrate are often utilized to achieve labeling at specific positions. nih.gov For complex molecules, achieving high levels of deuteration at specific sites without unwanted side reactions can be challenging.

Reductive Deuteration: This method introduces deuterium by reducing a suitable functional group with a deuterium-delivering reagent. For instance, alkenes, alkynes, or carbonyl groups can be reduced using reagents like deuterium gas with a metal catalyst (e.g., Pd/C), or deuterated metal hydrides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This approach offers excellent control over the location of deuterium incorporation.

Multi-step Synthesis from Deuterated Precursors: This strategy involves building the target molecule from smaller, commercially available deuterated building blocks. While this method provides precise control over the location and number of deuterium atoms, it can be a lengthy and synthetically demanding process, especially for complex structures.

The selection of a particular strategy is guided by the need to ensure that the deuterium labels are placed on metabolically stable positions of the molecule. This is crucial for internal standards to ensure that the label is not lost during metabolic processes, which would compromise the accuracy of quantitative analyses.

Specific Synthetic Approaches for Lurasidone (B1662784) Metabolite 14326 D8

While the specific, proprietary synthesis of Lurasidone Metabolite 14326 D8 is not publicly available in scientific literature, a plausible synthetic route can be postulated based on the known structure of lurasidone and general deuteration methodologies. Lurasidone Metabolite 14326 is a hydroxylated derivative of the parent drug. The "D8" designation indicates the incorporation of eight deuterium atoms.

A likely approach would involve a late-stage synthesis step to introduce the deuterium atoms onto a precursor of Lurasidone or Lurasidone Metabolite 14326. Given the structure of lurasidone, a potential site for deuteration is the piperazine (B1678402) ring system.

A hypothetical synthetic approach could involve:

Synthesis of a Deuterated Piperazine Intermediate: A key step would be the synthesis of a deuterated version of the piperazine moiety. This could be achieved through reductive amination using deuterated reagents or by building the ring from smaller deuterated precursors.

Coupling with the Lurasidone Backbone: The deuterated piperazine intermediate would then be coupled to the appropriate bicyclic imide fragment of lurasidone. This is a common strategy in the synthesis of lurasidone and its analogues.

Hydroxylation: The final step would involve the hydroxylation of the norbornane (B1196662) ring to yield the target metabolite. This could be achieved through enzymatic or chemical oxidation methods.

It is important to note that this represents a generalized and hypothetical pathway. The actual industrial synthesis may employ different strategies to optimize yield, purity, and cost-effectiveness.

Spectroscopic and Chromatographic Methods for Identity Confirmation and Purity Assessment

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structural integrity of this compound. These methods ensure that the compound is suitable for its intended use as an internal standard.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly crucial for confirming the site and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels. The integration of the remaining proton signals can be used to quantify the degree of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the positions of the deuterium atoms. This can be used to confirm the sites of labeling.

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can have subtle effects on the ¹³C NMR spectrum. Carbon atoms bonded to deuterium may show a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift compared to the corresponding carbon in the non-deuterated compound.

Table 1: Expected ¹H NMR Spectral Data Comparison

Proton Environment Expected Chemical Shift (ppm) in Lurasidone Metabolite 14326 (Non-deuterated) Expected Observation in this compound
Aromatic Protons 7.0 - 8.0 Signals present
Norbornane Protons 1.0 - 3.0 Signals present
Hydroxyl Proton Variable Signal present

This table is representative and based on the general structure. Actual chemical shifts may vary.

HRMS is indispensable for confirming the elemental composition and isotopic purity of a deuterated compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound, HRMS would be used to:

Confirm the Molecular Weight: The measured monoisotopic mass should correspond to the theoretical mass calculated for the molecular formula C₂₈H₂₈D₈N₄O₃S.

Assess Isotopic Purity: The mass spectrum will show a distribution of isotopologues. The relative intensity of the peak corresponding to the fully deuterated species (D8) compared to partially deuterated (D1-D7) and non-deuterated (D0) species is a measure of the isotopic purity. For use as an internal standard, a high isotopic enrichment (typically >98%) is required.

Table 2: Theoretical Mass Data for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Lurasidone Metabolite 14326 (Non-deuterated) C₂₈H₃₆N₄O₃S 508.2563

Calculations are based on the most abundant isotopes of each element.

Chromatographic methods are employed to assess the chemical purity of this compound, separating it from any synthetic impurities or related substances.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (LC-MS), is the most common technique for purity analysis of pharmaceutical compounds. A validated HPLC method can separate the deuterated metabolite from its non-deuterated counterpart and other impurities. Ideally, the deuterated and non-deuterated compounds will co-elute or have very similar retention times, which is a desirable characteristic for an internal standard. nih.gov

Gas Chromatography (GC): GC may be used if the compound is volatile and thermally stable, or if it can be derivatized to become so. However, for a molecule of this complexity, HPLC is generally the preferred method.

The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally required for reference standards.

Table 3: Representative HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or Mass Spectrometry

| Expected Retention Time | Similar to Lurasidone Metabolite 14326 |

These parameters are illustrative and would require optimization for the specific analysis.

Advanced Bioanalytical Methodologies Employing Lurasidone Metabolite 14326 D8

Application as an Internal Standard in Quantitative Mass Spectrometry.

The use of Lurasidone (B1662784) Metabolite 14326 D8 as an internal standard is a cornerstone of modern quantitative mass spectrometry, addressing many of the challenges associated with analyzing complex biological samples. Its identical physicochemical properties to the endogenous metabolite ensure that it experiences similar extraction efficiencies and ionization effects, thereby providing a reliable reference for accurate quantification.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays.

The development of robust and sensitive LC-MS/MS assays for the quantification of lurasidone and its metabolites heavily relies on the use of stable isotope-labeled internal standards like Lurasidone Metabolite 14326 D8. In these methods, a known amount of the deuterated standard is added to biological samples, such as plasma or urine, at the beginning of the sample preparation process.

Validation of these assays is a critical step to ensure their accuracy and reliability. Key validation parameters that are assessed include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). For instance, a validated LC-MS/MS method for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma using their corresponding deuterated internal standards demonstrated excellent linearity over a defined concentration range. The precision and accuracy of such methods are typically evaluated at multiple concentration levels, with results expected to be within acceptable regulatory limits.

A study detailing the quantification of lurasidone in rat plasma, while not specifically mentioning this compound, highlights the typical performance of such validated methods. The assay showed a linear range of 0.002 to 1 µg/mL with a correlation coefficient (r) of 0.9982. The intra- and inter-assay precisions were reported as 1.7% and 8.6%, respectively, with an accuracy range of 90.3% to 101.8% scispace.com. The LLOQ was established at 2.0 ng/mL using a small sample volume of 50 µL of rat plasma scispace.com.

Interactive Data Table: Representative LC-MS/MS Validation Parameters for Lurasidone Analysis

ParameterResult
Linearity Range0.002 - 1 µg/mL
Correlation Coefficient (r)0.9982
Intra-assay Precision1.7%
Inter-assay Precision8.6%
Accuracy Range90.3% - 101.8%
Lower Limit of Quantification2.0 ng/mL

This table presents representative data from a validated LC-MS/MS method for lurasidone quantification in rat plasma, illustrating the typical performance metrics achieved with the use of an appropriate internal standard.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols.

While LC-MS/MS is more commonly employed for the analysis of compounds like lurasidone and its metabolites due to their polarity and thermal lability, the use of deuterated internal standards is also crucial in the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) protocols. For compounds that are amenable to GC-MS analysis, often after a derivatization step to increase volatility, a deuterated internal standard is essential for accurate quantification.

Mitigation of Matrix Effects in Complex Biological Samples.

Biological matrices such as plasma, blood, and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. Because the deuterated standard co-elutes with the non-labeled analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized. This ensures that the quantitative results are reliable and reproducible, even in the presence of significant matrix interference. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy in differing complex matrices lcms.cz.

Methodologies for Metabolite Profiling and Absolute Quantification in Preclinical Studies.

In preclinical research, understanding the metabolic fate of a drug candidate is of paramount importance. This compound plays a vital role in both targeted and untargeted approaches to metabolite profiling and quantification.

Targeted Quantitative Analysis of Lurasidone Metabolite 14326.

A targeted quantitative analysis of Lurasidone Metabolite 14326 would involve the development of a highly specific and sensitive LC-MS/MS method. In such an assay, this compound would serve as the ideal internal standard. By constructing a calibration curve using known concentrations of non-labeled Lurasidone Metabolite 14326 and a fixed concentration of the deuterated internal standard, the absolute concentration of the metabolite in preclinical samples can be accurately determined. This allows for a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

Untargeted Screening Approaches Incorporating Labeled Standards.

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological sample to identify potential biomarkers or elucidate metabolic pathways. The incorporation of stable isotope-labeled standards in untargeted screening workflows can significantly enhance the quality and reliability of the data.

Innovations in Isotope Dilution Mass Spectrometry (IDMS) for Drug Metabolism Research

Isotope Dilution Mass Spectrometry (IDMS) stands as a cornerstone analytical technique in drug metabolism and pharmacokinetic research, providing unparalleled accuracy and precision in the quantification of analytes within complex biological matrices. mdpi.com The innovation in this field is significantly driven by the use of stable isotope-labeled internal standards, such as this compound (commonly referred to as Lurasidone-d8). caymanchem.comchromatographyonline.com This deuterated analogue of the parent drug, lurasidone, is chemically identical in its ionization and chromatographic behavior but is distinguishable by its higher mass. This characteristic is fundamental to its role in advanced bioanalytical methods. lcms.cz

The core principle of IDMS involves adding a known quantity of the stable isotope-labeled internal standard, like this compound, to a sample prior to extraction and analysis. chromatographyonline.comlcms.cz Because the internal standard and the target analyte (lurasidone or its metabolites) behave almost identically during sample preparation and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. mdpi.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, highly accurate quantification can be achieved, effectively nullifying variations caused by sample extraction recovery and matrix-induced signal suppression or enhancement. mdpi.comacs.org

The use of this compound has been pivotal in the development of sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of lurasidone and its active metabolites. nih.gov These methods are crucial for understanding the drug's metabolic pathways, assessing pharmacokinetic profiles in clinical studies, and for therapeutic drug monitoring. chromatographyonline.comnih.gov Innovations stemming from the application of this internal standard include achieving very low limits of quantification, enabling the study of drug concentrations long after administration, and facilitating high-throughput analysis with shorter run times. nih.gov For instance, a validated method for determining lurasidone in rat plasma demonstrated a run time of just 3.0 minutes, making it highly suitable for extensive pharmacokinetic studies. nih.gov

Recent advancements also leverage this compound in combination with high-resolution mass spectrometry (HRMS) for untargeted metabolite identification. chromatographyonline.com This approach allows researchers to identify novel or unexpected metabolites in biological samples, such as urine, providing a more complete picture of the drug's biotransformation. chromatographyonline.comnih.gov The stable isotope-labeled standard ensures data quality and aids in distinguishing true metabolites from background noise.

The robustness and reliability of bioanalytical methods are defined by their validation parameters. The use of this compound as an internal standard consistently yields methods with excellent linearity, precision, and accuracy, as demonstrated by the data from various research findings.

Table 1: Performance Characteristics of an LC-MS/MS Method for Lurasidone Quantification Using a Deuterated Internal Standard This table summarizes the validation parameters from a bioanalytical method developed for the quantification of lurasidone in rat plasma, showcasing the method's reliability.

Validation ParameterResultSource
Linearity Range5.0 - 1200.0 ng/mL nih.gov
Correlation Coefficient (r²)>0.99 nih.gov
Accuracy100.00% - 110.22% nih.gov
Mean Absolute Recovery (Lurasidone)68.46% nih.gov
Mean Absolute Recovery (Internal Standard)67.25% nih.gov
Lower Limit of Quantification (LLOQ)2.0 ng/mL nih.gov
Intra-assay Precision1.7% nih.gov
Inter-assay Precision8.6% nih.gov

Table 2: Dynamic Range of Lurasidone and Metabolite Detection in Human Plasma This table shows the established linear ranges for the simultaneous quantification of lurasidone and its metabolites in human plasma using an LC-MS/MS method with corresponding isotope-labeled internal standards.

AnalyteMatrixQuantification RangeSource
LurasidoneHuman Plasma (K2EDTA)0.2 to 100 ng/mL lambda-cro.com
Metabolite ID-14283Human Plasma (K2EDTA)0.1 to 30 ng/mL lambda-cro.com
Metabolite ID-14326Human Plasma (K2EDTA)25 to 5000 pg/mL lambda-cro.com

Research Applications and Investigational Paradigms of Lurasidone Metabolite 14326 D8

In Vitro Studies of Drug Metabolism and Enzyme Induction/Inhibition

The in vitro metabolism of lurasidone (B1662784), leading to the formation of its metabolites, has been a subject of thorough investigation to understand its pharmacokinetic profile and potential for drug-drug interactions.

Studies utilizing human liver microsomes have been instrumental in characterizing the enzymatic processes involved in lurasidone metabolism. The primary enzyme responsible for the biotransformation of lurasidone is Cytochrome P450 3A4 (CYP3A4). nih.govd-nb.info This enzyme mediates the major metabolic pathways of lurasidone, including the formation of its active metabolites. d-nb.info

In vitro studies have demonstrated that lurasidone can act as a moderate inhibitor of several CYP enzymes. The inhibitory potential of lurasidone has been quantified by determining its inhibition constant (Kᵢ) against various CYP isoforms in human liver microsomes and cDNA-expressed supersomes.

These findings suggest that while lurasidone is primarily a substrate for CYP3A4, it also possesses the ability to inhibit other CYP enzymes, which could have implications for co-administered medications that are substrates for these enzymes.

The metabolic breakdown of lurasidone is extensive, involving several key biotransformation pathways. The major routes of metabolism are oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. d-nb.info The formation of the active metabolite ID-14326 occurs through the hydroxylation of the norbornane ring. nih.gov

Preclinical Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Investigations

Preclinical studies in various animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of lurasidone and its metabolites, providing a foundation for its clinical use.

Following oral administration of radiolabeled lurasidone in preclinical models, the majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. In rats, approximately 80% of the administered dose was recovered in the feces and 9% in the urine. d-nb.info This indicates that biliary excretion is a major route of elimination for lurasidone and its metabolites.

In vitro studies using liver microsomes from various species, including mice, rats, dogs, and cynomolgus monkeys, have shown that the main metabolites of lurasidone, including the active metabolites ID-14283 and ID-14326, are qualitatively similar to those observed in humans. tga.gov.au This suggests that these animal models are relevant for studying the metabolic fate of lurasidone.

However, quantitative differences in the rates of metabolism and the relative abundance of different metabolites across species are expected due to interspecies variations in the expression and activity of CYP enzymes. semanticscholar.org For instance, while CYP3A4 is the primary enzyme in humans, the corresponding CYP3A isoforms in preclinical species may exhibit different catalytic efficiencies.

Preclinical studies have provided insights into the distribution of lurasidone and its metabolites in various tissues. Following administration to rats, lurasidone was found to be widely distributed in tissues including the brain, liver, kidneys, heart, spleen, and lungs. nih.gov

In terms of plasma exposure, the active metabolite ID-14326 is considered a minor metabolite in humans, with its exposure being approximately 3% of that of the parent compound, lurasidone. evidence-based-psychiatric-care.org Another active metabolite, ID-14283, shows a more significant exposure at about 25% of the parent drug. evidence-based-psychiatric-care.org Toxicokinetic studies in dogs have also been conducted to assess the exposure to lurasidone and its metabolites, including ID-14326, after repeated dosing. fda.gov

Role in Drug-Drug Interaction Studies at the Metabolic Level.

The principal application of Lurasidone Metabolite 14326 D8 in the context of drug-drug interaction (DDI) studies is to serve as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. These assays are fundamental for quantifying the concentration changes of a parent drug or its metabolites when a co-administered drug is introduced.

Lurasidone is metabolized predominantly by the cytochrome P450 enzyme CYP3A4. mdpi.comdrugbank.com Consequently, its plasma concentration is highly susceptible to alteration by other drugs that inhibit or induce this enzyme. nih.gov In DDI studies designed to evaluate these effects, researchers collect biological samples (such as plasma) from subjects and must accurately measure the concentration of lurasidone and its metabolites.

During sample preparation and analysis, variability can be introduced, leading to inaccurate measurements. By adding a known quantity of this compound to each sample, researchers can normalize the results. Because the deuterated standard behaves almost identically to the non-deuterated metabolite during extraction and ionization, any loss or variation during the analytical process affects both compounds proportionally. The ratio of the analyte's signal to the internal standard's signal allows for precise quantification, a critical factor in determining the clinical significance of a drug interaction. veeprho.com

Clinical studies have demonstrated the profound impact of CYP3A4 modulators on lurasidone's pharmacokinetics. For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) leads to a substantial increase in lurasidone exposure, while a strong inducer like rifampin causes a significant decrease. nih.gov The accurate data generated in these studies, which rely on robust analytical methods using internal standards like this compound, are essential for establishing dosing guidelines and contraindications. nih.govresearchgate.net

Table 1: Impact of Co-administered Drugs on Lurasidone Pharmacokinetics
Co-administered DrugCYP3A4 EffectChange in Lurasidone Cmax (Peak Concentration)Change in Lurasidone AUC (Total Exposure)
KetoconazoleStrong Inhibitor6.8-fold increase9.3-fold increase
DiltiazemModerate Inhibitor2.1-fold increase2.2-fold increase
RifampinStrong InducerDecreased to 1/7thDecreased to 1/5th
LithiumNo significant effectNo significant interactionNo significant interaction
ValproateNo significant effectNo significant interactionNo significant interaction

Data derived from a comprehensive review of lurasidone drug-drug interaction studies. nih.govresearchgate.net

Use in Investigating the Pharmacological Relevance of Metabolite 14326 in Research Models.

In this research paradigm, this compound is indispensable as an analytical tool. To understand the pharmacological relevance of Metabolite 14326, researchers must first be able to accurately quantify its concentration in various tissues and biofluids (e.g., plasma, brain tissue) in preclinical research models. By administering the parent drug, lurasidone, to these models, researchers can then track the formation and concentration of Metabolite 14326 over time.

While direct studies detailing the use of this compound to probe the specific actions of Metabolite 14326 are highly specialized, its role is implicit in any study that requires precise measurement of this metabolite. The ability to distinguish the metabolite from the parent drug and other related compounds is crucial for building a complete pharmacological profile.

Table 2: Key Metabolites of Lurasidone
Metabolite IDMetabolic PathwayActivity StatusRelative Exposure (vs. Parent Drug)
ID-14283HydroxylationActive~25%
ID-14326HydroxylationActive~3%
ID-11614N-dealkylationMinor Active~1%
ID-20219N-dealkylationInactiveNot specified as active
ID-20220Hydroxylation of ID-20219InactiveNot specified as active

Data derived from drug bank information and metabolism studies. mdpi.comdrugbank.com

Future Directions and Emerging Research Avenues for Deuterated Metabolite Analogs

Integration with Systems Biology and Pharmacogenomics in Preclinical Research

The integration of deuterated metabolite analogs into systems biology and pharmacogenomics offers a powerful approach to understanding drug metabolism and response at a holistic level. Systems biology aims to model complex biological systems, and the use of stable isotope-labeled compounds can provide crucial data for developing and refining these models. nih.gov

In the context of lurasidone (B1662784), a drug primarily metabolized by the cytochrome P450 enzyme CYP3A4, understanding the intricate network of metabolic pathways is essential. drugbank.comnih.govsci-hub.se Lurasidone is biotransformed into several active and inactive metabolites, including ID-14326. drugbank.comnih.govnih.gov By employing Lurasidone Metabolite 14326 D8 as an internal standard, researchers can achieve precise quantification of its non-deuterated counterpart in various biological matrices. This accuracy is critical for building robust pharmacokinetic models that can predict drug disposition and potential drug-drug interactions.

Pharmacogenomics, the study of how genes affect a person's response to drugs, can be significantly advanced by the use of deuterated standards. For instance, variations in the CYP3A4 gene can lead to inter-individual differences in lurasidone metabolism, affecting both efficacy and adverse event profiles. Studies have shown that lurasidone can also influence the expression of various CYP enzymes, potentially leading to autoinduction. nih.gov Precise measurement of metabolite levels, facilitated by deuterated standards, can help correlate genetic variants with specific metabolic phenotypes, ultimately paving the way for personalized medicine approaches.

Future research will likely focus on using deuterated analogs in conjunction with "omics" technologies, such as metabolomics and proteomics, to create comprehensive models of drug action. By tracing the metabolic fate of lurasidone and its metabolites, researchers can gain deeper insights into the downstream effects on metabolic networks and identify novel pathways influenced by the drug. nih.gov The use of peripheral blood lymphocytes as a surrogate for hepatic CYP enzyme expression is another promising area where the precision of deuterated standards could be highly beneficial. nih.gov

Development of Novel High-Throughput Screening Methods for Metabolite Quantification

The demand for rapid and efficient analysis of large numbers of biological samples has driven the development of high-throughput screening (HTS) methods. danaher.comwikipedia.orgtechnologynetworks.com In drug metabolism and pharmacokinetic studies, HTS is crucial for identifying promising drug candidates early in the discovery pipeline. nih.govresearchgate.net Deuterated metabolite analogs like this compound are integral to the success of these high-throughput assays, particularly those employing mass spectrometry (MS). technologynetworks.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its sensitivity and specificity. In this technique, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is added to a biological sample. Because the SIL-IS has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-elution allows for the correction of matrix effects—the suppression or enhancement of ionization caused by other components in the sample—thereby ensuring accurate quantification.

The development of novel HTS methods will likely involve further automation and miniaturization of sample preparation and analysis. wikipedia.orgtechnologynetworks.com The use of robotic liquid handling systems and microplate formats (e.g., 96, 384, or 1536 wells) allows for the parallel processing of thousands of samples per day. danaher.comwikipedia.org Future advancements may include the integration of advanced separation techniques and faster mass spectrometers to further increase throughput.

Table 1: High-Throughput Screening Techniques for Metabolite Quantification

Technique Description Role of Deuterated Standards
Fluorescence-Based Assays Utilize fluorescent probes that change intensity upon interaction with the target metabolite or a product of its enzymatic conversion. danaher.comtechnologynetworks.com Not directly used, but can be a complementary screening method.
Luminescence-Based Assays Measure light produced from a chemical reaction involving the metabolite. danaher.com Not directly used.
Label-Free Methods (e.g., Surface Plasmon Resonance) Detect changes in physical properties upon binding or reaction. danaher.com Not directly used.
Mass Spectrometry (MS) Directly measures the mass-to-charge ratio of the metabolite, providing high specificity and sensitivity. technologynetworks.com Essential as internal standards for accurate quantification.

| Microfluidics-Based Platforms | Miniaturized systems that allow for the analysis of very small sample volumes in a highly parallelized manner. danaher.com | Can be integrated with MS detection, where deuterated standards are crucial. |

Advanced Computational Modeling for Deuterated Compound Behavior

Computational modeling is becoming an indispensable tool in drug discovery and development, offering the potential to predict the behavior of molecules and reduce the need for extensive experimental work. mdpi.com For deuterated compounds, advanced computational models can provide valuable insights into their chromatographic behavior and mass fragmentation patterns, which can differ subtly from their non-deuterated counterparts. nih.govhilarispublisher.com

One area of focus is the prediction of the "deuterium isotope effect," where the presence of deuterium (B1214612) can slightly alter the retention time of a compound in liquid chromatography. hilarispublisher.com While often minor, this effect can be significant in high-resolution separations. Computational models can help predict the magnitude of this shift, aiding in method development and data analysis. nih.gov

Furthermore, in mass spectrometry, the fragmentation patterns of deuterated compounds can sometimes differ from the unlabeled analyte. hilarispublisher.com Predictive models of mass spectral fragmentation can help in the interpretation of data and ensure the correct identification and quantification of metabolites.

The integration of computational modeling with experimental data can lead to more robust and predictive in silico models of drug metabolism. For instance, by combining data from HTS experiments with molecular docking simulations, researchers can predict how a drug and its metabolites will interact with metabolic enzymes like CYP3A4. These models can be further refined using data from studies with deuterated analogs to account for kinetic isotope effects, where the C-D bond is stronger and breaks more slowly than a C-H bond. nih.gov This can lead to altered metabolic pathways, a phenomenon known as "metabolic switching." nih.gov

Future directions in this field include the development of machine learning and artificial intelligence algorithms that can learn from large datasets of experimental data to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, including their deuterated analogs.

Potential for this compound in Novel Biomarker Discovery

Biomarkers are measurable indicators of a biological state or condition and are crucial for diagnosing diseases, monitoring disease progression, and assessing the response to treatment. The discovery and validation of novel biomarkers is a key area of medical research. Deuterated compounds, including this compound, play a critical role in this process, primarily by serving as highly accurate internal standards for quantitative biomarker assays. clearsynth.comnih.govnih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry-based biomarker analysis. nih.gov By enabling precise and accurate measurement of endogenous molecules, deuterated standards help to ensure the reliability and reproducibility of biomarker studies.

In the context of lurasidone therapy, monitoring the levels of its metabolites in biological fluids like urine can be a way to assess patient adherence to the medication regimen. spectroscopyonline.com Studies have identified various lurasidone metabolites in urine, and accurate quantification of these metabolites is essential for establishing a correlation between their presence and drug intake. spectroscopyonline.com this compound can be used to develop and validate robust analytical methods for this purpose.

While Lurasidone Metabolite 14326 itself may not be a direct biomarker of a disease, its accurate measurement could be part of a larger panel of biomarkers to assess treatment response or identify individuals with altered drug metabolism. For example, an unusually high or low ratio of a metabolite to the parent drug could indicate a specific metabolic phenotype, which may, in turn, be associated with clinical outcomes.

The broader application of deuterated analogs in biomarker discovery extends to all areas of medicine. For example, they are used to quantify biomarkers of elastin degradation in respiratory diseases and to measure levels of polyphenolic compounds from plant-based foods in human samples. nih.govresearchgate.net The principles and techniques used in these studies are directly applicable to the use of this compound in its specific research context.

Table 2: Compound Names Mentioned in the Article

Compound Name
Lurasidone
Lurasidone Metabolite 14326
This compound
ID-11614
ID-14283
ID-20219

Q & A

Basic Research Questions

Q. How is Lurasidone Metabolite 14326 D8 structurally characterized, and what analytical methods are used to confirm its identity?

  • Methodology : Structural characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the deuterium labeling at specific positions. Chromatographic techniques (e.g., HPLC or TLC) are used to separate diastereomers (5β/6β-hydroxy configurations) and validate purity (>98% as per analytical standards) .

Q. What synthetic strategies are employed to produce deuterated metabolites like this compound?

  • Methodology : Deuterium labeling is achieved via isotopic exchange reactions or using deuterated precursors during synthesis. For example, diastereomeric mixtures (5β/6β-hydroxy configurations) are resolved using chiral chromatography or recrystallization. Quality control includes verifying isotopic purity via mass spectrometry and ensuring absence of unlabeled impurities .

Q. How is this compound quantified in pharmaceutical formulations or biological matrices?

  • Methodology : Validated TLC-densitometric methods are effective for quantification in formulations. For biological samples, LC-MS/MS is preferred due to higher sensitivity. Calibration curves (linear range: 100–600 ng) and validation parameters (precision, accuracy) must adhere to ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological inactivity of this compound compared to its parent drug?

  • Methodology : Use in vitro receptor binding assays (e.g., dopamine D2, 5-HT2A) to compare affinity. In vivo studies in rodent models (e.g., forced swim test for antidepressant activity) with deuterated vs. non-deuterated metabolites can clarify functional differences. Include control groups (e.g., vehicle, parent drug) and blinded analysis to reduce bias .

Q. How should contradictory data regarding the activity status of this compound be resolved?

  • Methodology : Re-evaluate experimental conditions (e.g., assay sensitivity, metabolite stability). For example, describes Metabolite 14283 as active, while 14326 D8 is labeled inactive. Cross-validate findings using orthogonal methods (e.g., enzyme-linked assays vs. behavioral models) and consult independent laboratories to rule out methodological flaws .

Q. What protocols are recommended for stability testing of this compound under accelerated degradation conditions?

  • Methodology : Expose the metabolite to stress conditions (acid/alkali hydrolysis, thermal, photolytic, humidity) and monitor degradation via HPLC-UV or LC-MS. Establish degradation kinetics and identify major degradation products. Use forced degradation studies to validate analytical method robustness .

Q. How can cross-species differences in the metabolism of Lurasidone impact the relevance of Metabolite 14326 D8 in preclinical models?

  • Methodology : Conduct comparative metabolism studies using liver microsomes from humans and preclinical species (e.g., rodents, canines). Quantify metabolite formation rates and use species-specific cytochrome P450 inhibitors to identify metabolic pathways. Adjust dosing regimens in animal models to reflect human exposure .

Methodological Considerations

  • Data Interpretation : Use multivariate analysis to distinguish between metabolite-specific effects and confounding variables (e.g., deuterium isotope effects on pharmacokinetics) .
  • Ethical Design : For clinical correlations, ensure blinding and randomization in trials, as demonstrated in pooled analyses of lurasidone studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.